molecular formula C12H14N6 B2881311 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415633-66-6

4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2881311
CAS No.: 2415633-66-6
M. Wt: 242.286
InChI Key: SMWIRHTZPCKGGS-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and a triazole-containing azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.

    1,2,3-Triazole derivatives: Compounds containing the triazole moiety, known for their stability and biological activity.

    Azetidine derivatives: Compounds featuring the azetidine ring, studied for their pharmacological properties.

Uniqueness

4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-cyclopropyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-2-9(1)11-5-12(14-8-13-11)17-6-10(7-17)18-15-3-4-16-18/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWIRHTZPCKGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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